molecular formula C22H18O2 B14208201 3,3-Dibenzyl-1-benzofuran-2(3H)-one CAS No. 832724-63-7

3,3-Dibenzyl-1-benzofuran-2(3H)-one

Cat. No.: B14208201
CAS No.: 832724-63-7
M. Wt: 314.4 g/mol
InChI Key: SNSHESQTLTWOSK-UHFFFAOYSA-N
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Description

3,3-Dibenzyl-1-benzofuran-2(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibenzyl-1-benzofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-hydroxychalcone, under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibenzyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dibenzyl-1-benzofuran-2(3H)-one depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would vary based on the compound’s specific effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1-benzofuran-2(3H)-one: Lacks one benzyl group compared to 3,3-Dibenzyl-1-benzofuran-2(3H)-one.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties.

    Benzofuran: The parent compound without any benzyl substitutions.

Uniqueness

This compound is unique due to the presence of two benzyl groups at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other benzofuran derivatives.

Properties

CAS No.

832724-63-7

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

3,3-dibenzyl-1-benzofuran-2-one

InChI

InChI=1S/C22H18O2/c23-21-22(15-17-9-3-1-4-10-17,16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)24-21/h1-14H,15-16H2

InChI Key

SNSHESQTLTWOSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3OC2=O)CC4=CC=CC=C4

Origin of Product

United States

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